5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Overview
Description
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile: is an organic compound that belongs to the class of aromatic nitriles It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a nitrile group attached to a five-carbon chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a Knoevenagel condensation followed by a subsequent cyclization step to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can produce secondary alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or methoxy-substituted benzoquinones.
Reduction: Production of primary amines or secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized aromatic systems.
Biology: In biological research, this compound may be used to study the effects of nitrile-containing molecules on biological systems. It can also be employed in the design of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s nitrile and ketone groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but differing in the presence of an ethylamine group instead of a nitrile and ketone.
3,5-Dimethoxybenzaldehyde: Shares the same aromatic substitution pattern but lacks the nitrile and ketone functionalities.
3,5-Dimethoxyacetophenone: Similar structure with a ketone group but without the nitrile functionality.
Uniqueness: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is unique due to the combination of its nitrile and ketone groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-10(8-13(9-12)17-2)3-4-11(15)5-6-14/h7-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKKZOWRRVLKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728632 | |
Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000895-54-4 | |
Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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